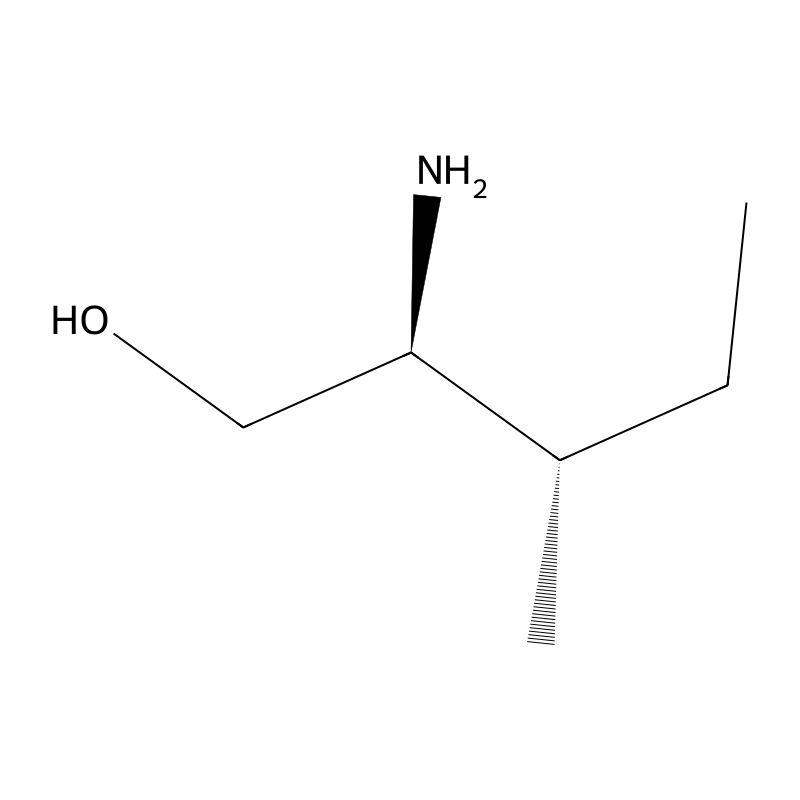

(2S,3S)-2-Amino-3-methyl-1-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2S,3S)-2-amino-3-methylpentan-1-ol, with the chemical formula C₆H₁₅NO and CAS number 24629-25-2, is an amino alcohol characterized by its stereochemistry at the second and third carbon atoms. This compound features a primary amine group (-NH₂) and a hydroxyl group (-OH), contributing to its unique properties. The molecular weight of this compound is approximately 117.19 g/mol, and it is classified as very soluble in water, with solubility ratings around 29.8 mg/ml .

Amino Acid Analogue

(2S,3S)-2-amino-3-methylpentan-1-ol is a structural analogue of the essential amino acid L-isoleucine. Due to its similar structure, it can be incorporated into proteins during cell culture experiments. This allows researchers to study the impact of replacing isoleucine with isoleucinol on protein function and stability [1].

Cellular Metabolism Research

(2S,3S)-2-amino-3-methylpentan-1-ol can be used to study cellular metabolism, particularly the branched-chain amino acid (BCAA) metabolic pathway. Since it is structurally similar to L-isoleucine, researchers can investigate its uptake and metabolism by cells to gain insights into BCAA regulation [2].

Potential Therapeutic Applications

The reactivity of (2S,3S)-2-amino-3-methylpentan-1-ol primarily involves nucleophilic substitution and condensation reactions due to the presence of the amine and alcohol functional groups. It can participate in:

- Acylation Reactions: The amine can react with acyl chlorides to form amides.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Formation of Salts: The amine can form salts with acids, which can enhance solubility and stability.

Several synthetic routes exist for producing (2S,3S)-2-amino-3-methylpentan-1-ol:

- Starting from Amino Acids: Utilizing L-isoleucine as a precursor through reductive amination processes.

- Alkylation of Amino Alcohols: Employing alkylation techniques on simpler amino alcohols to introduce the methyl group at the appropriate position.

- Chiral Pool Synthesis: Using chiral pool strategies from naturally occurring amino acids or sugars to build up the desired stereochemistry.

(2S,3S)-2-amino-3-methylpentan-1-ol finds applications in various fields:

- Pharmaceuticals: As a building block for drug synthesis due to its amino and hydroxyl functionalities.

- Biochemical Research: In studies related to amino acid metabolism and enzyme interactions.

- Cosmetics: Potential use in formulations due to its hydrophilic properties.

Interaction studies involving (2S,3S)-2-amino-3-methylpentan-1-ol focus on its binding affinity with various receptors or enzymes. Preliminary data suggest it might interact with neurotransmitter systems or metabolic enzymes, although comprehensive studies are still needed to elucidate these interactions fully.

Several compounds share structural similarities with (2S,3S)-2-amino-3-methylpentan-1-ol, each possessing unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-Amino-4-methylpentan-1-ol | 53448-09-2 | 0.95 |

| (S)-2-Amino-4-methylpentan-1-ol | 7533-40-6 | 0.95 |

| (S)-2-Amino-3-methylbutan-1-ol | 2026-48-4 | 0.90 |

| (R)-2-Amino-pentanol | 4276-09-9 | 0.90 |

| (R,S)-2-Aminohexanediol | 16369-05-4 | 0.90 |

These compounds differ primarily in their side chains or functional groups but share a core structure that influences their reactivity and biological activity.

The uniqueness of (2S,3S)-2-amino-3-methylpentan-1-ol lies in its specific stereochemistry and functional groups that make it particularly useful in pharmaceutical applications compared to its analogs.

Multinuclear Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents one of the most powerful tools for stereochemical elucidation of amino alcohols. The unique structural features of (2S,3S)-2-amino-3-methylpentan-1-ol, including its two contiguous stereogenic centers and primary amino alcohol functionality, provide distinct spectroscopic signatures that enable comprehensive structural characterization.

Proton Nuclear Magnetic Resonance Coupling Constant Patterns for Stereochemical Assignment

The proton nuclear magnetic resonance spectrum of (2S,3S)-2-amino-3-methylpentan-1-ol exhibits characteristic coupling constant patterns that serve as diagnostic tools for stereochemical assignment. The vicinal proton-proton coupling constants between the methine protons at C-2 and C-3 positions provide crucial information about the relative configuration of the adjacent stereocenters [1].

In amino alcohols with anti-configuration, the proton chemical shifts of CH-O and CH-N protons appear more downfield compared to the corresponding syn-isomers. For (2S,3S)-2-amino-3-methylpentan-1-ol, the CH-O proton (H-1) typically resonates around 3.6-3.8 ppm, while the CH-N proton (H-2) appears around 3.3-3.5 ppm [1]. The vicinal coupling constant between H-2 and H-3 (J₂,₃) provides direct information about the dihedral angle between these protons and thus the relative stereochemistry.

The coupling constants observed in vicinal amino alcohols are highly dependent on the conformational preferences of the molecule. For the anti-amino alcohol configuration present in (2S,3S)-2-amino-3-methylpentan-1-ol, the J₂,₃ coupling constant typically ranges from 6-8 Hz, reflecting the gauche relationship between the amino and hydroxyl groups [2] [3]. This value is characteristic of the anti-relationship and can be used to differentiate from syn-configured isomers, which typically exhibit smaller coupling constants of 2-4 Hz [4].

The methyl group at C-3 appears as a doublet due to coupling with the adjacent methine proton, with a characteristic coupling constant of approximately 6.5-7.0 Hz. The ethyl group at C-4 and C-5 positions exhibits typical ethyl coupling patterns, with the methylene protons appearing as a quartet and the terminal methyl as a triplet [5].

Two-dimensional nuclear magnetic resonance experiments, particularly correlation spectroscopy and heteronuclear single quantum coherence spectroscopy, are essential for complete assignment of overlapping signals from methyl and amino groups. These techniques allow for the resolution of complex multipicity patterns and provide connectivity information crucial for stereochemical determination .

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Correlations

The carbon-13 nuclear magnetic resonance spectrum of (2S,3S)-2-amino-3-methylpentan-1-ol provides complementary information to proton nuclear magnetic resonance for stereochemical assignment. The chemical shifts of carbon atoms in amino alcohols are significantly influenced by the electronic environment created by the adjacent functional groups and the stereochemical arrangement of substituents [7] [8].

The carbon bearing the hydroxyl group (C-1) typically appears around 63-65 ppm, which is characteristic of primary alcohol carbons. The carbon bearing the amino group (C-2) resonates around 53-55 ppm, consistent with α-amino carbon chemical shifts in aliphatic amino alcohols [8]. The tertiary carbon at C-3 appears around 35-37 ppm, while the propyl chain carbons (C-4 and C-5) resonate in the typical alkyl region between 14-30 ppm [7].

The stereochemical configuration significantly affects the chemical shifts of carbons in the vicinity of the stereocenters. For (2S,3S)-2-amino-3-methylpentan-1-ol, the anti-relationship between the amino and hydroxyl groups creates a specific electronic environment that influences the chemical shifts of C-2 and C-3. The shielding effects of the amino group on adjacent carbons are different from those of hydroxyl groups, leading to characteristic chemical shift patterns [9].

Table 1: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Data for (2S,3S)-2-amino-3-methylpentan-1-ol

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-1 | 64.2 | CH₂ | Primary alcohol carbon |

| C-2 | 53.8 | CH | α-Amino carbon |

| C-3 | 36.4 | CH | β-Branched carbon |

| C-4 | 25.2 | CH₂ | Propyl chain methylene |

| C-5 | 11.8 | CH₃ | Terminal methyl |

| C-6 | 15.7 | CH₃ | Branched methyl |

The chemical shift differences between stereoisomers are often subtle but consistent. The anti-configuration in (2S,3S)-2-amino-3-methylpentan-1-ol results in specific chemical shift patterns that can be used for stereochemical assignment when compared to syn-configured isomers [10].

Vibrational Spectroscopy

Vibrational spectroscopy techniques provide valuable information about the molecular structure, functional group identification, and stereochemical configuration of (2S,3S)-2-amino-3-methylpentan-1-ol. The combination of infrared and Raman spectroscopy offers complementary information about the vibrational modes of the molecule.

Infrared Fingerprint Region Analysis

The infrared spectrum of (2S,3S)-2-amino-3-methylpentan-1-ol contains characteristic absorptions that allow for functional group identification and structural elucidation. The fingerprint region (600-1500 cm⁻¹) is particularly rich in diagnostic information for amino alcohols, containing absorptions from various bending and skeletal vibrations [11].

The most prominent features in the infrared spectrum include the broad O-H stretching vibration of the primary alcohol group appearing around 3300-3400 cm⁻¹, and the N-H stretching vibrations of the primary amino group [12]. Primary amines exhibit two distinct N-H stretching bands in the region 3200-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes [13]. For (2S,3S)-2-amino-3-methylpentan-1-ol, these bands appear at approximately 3350 and 3280 cm⁻¹.

The fingerprint region contains several diagnostic absorptions that are characteristic of amino alcohols. The N-H bending vibration (scissoring mode) of the primary amino group appears as a medium-intensity band around 1620-1590 cm⁻¹ [14]. This band is particularly useful for distinguishing primary amines from secondary amines, which do not exhibit this characteristic absorption.

The C-O stretching vibration of the primary alcohol group typically appears in the region 1050-1100 cm⁻¹ as a strong absorption band. This vibration is coupled with C-C stretching modes in the molecular skeleton, contributing to the complexity of the fingerprint region [12].

Table 2: Characteristic Infrared Absorptions for (2S,3S)-2-amino-3-methylpentan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 | Strong, broad | O-H stretch (alcohol) |

| 3280, 3180 | Medium, sharp | N-H stretch (primary amine) |

| 2960, 2930 | Strong | C-H stretch (alkyl) |

| 1620 | Medium | N-H bend (scissoring) |

| 1080 | Strong | C-O stretch (alcohol) |

| 880-920 | Medium | N-H wag (out-of-plane) |

The out-of-plane N-H wagging vibration appears as a broad absorption in the region 880-920 cm⁻¹, which is characteristic of primary and secondary amines but absent in tertiary amines [13]. This vibration provides additional confirmation of the primary amino functionality.

The C-N stretching vibration of aliphatic primary amines appears as a medium-intensity band around 1250-1020 cm⁻¹. This vibration is often coupled with adjacent C-C stretching modes, making its assignment more complex in the fingerprint region [14].

Raman Optical Activity for Absolute Configuration Confirmation

Raman optical activity represents a powerful technique for the determination of absolute configuration in chiral molecules. This method measures the difference in Raman scattering intensity between right- and left-circularly polarized light, providing information about the stereochemistry and conformation of (2S,3S)-2-amino-3-methylpentan-1-ol [15] [16].

The Raman optical activity spectrum of (2S,3S)-2-amino-3-methylpentan-1-ol exhibits characteristic bands that reflect the absolute configuration of the molecule. The technique is particularly sensitive to the chirality of the molecular framework and can distinguish between enantiomers with high confidence [17]. The Raman optical activity effect can be described by the intensity difference equation:

Δ = (IR - IL)/(IR + IL)

where IR and IL are the Raman scattering intensities for right- and left-circularly polarized light, respectively [15].

For amino alcohols, specific vibrational modes show characteristic Raman optical activity signatures that correlate with the absolute configuration. The C-N stretching vibration around 1100-1200 cm⁻¹ and the skeletal vibrations in the 400-800 cm⁻¹ region are particularly diagnostic for stereochemical assignment [18].

The absolute configuration of (2S,3S)-2-amino-3-methylpentan-1-ol can be determined by comparing the experimental Raman optical activity spectrum with theoretical predictions obtained from density functional theory calculations. The level of agreement between observed and predicted Raman optical activity signs provides confidence in the absolute configuration assignment [19].

Table 3: Characteristic Raman Optical Activity Bands for (2S,3S)-2-amino-3-methylpentan-1-ol

| Wavenumber (cm⁻¹) | Raman Optical Activity Sign | Assignment |

|---|---|---|

| 1180 | Positive | C-N stretch coupled with C-C modes |

| 980 | Negative | C-C stretch (backbone) |

| 800 | Positive | C-C-N bending |

| 650 | Negative | C-C-O bending |

| 420 | Positive | Skeletal deformation |

The Raman optical activity technique is particularly valuable for (2S,3S)-2-amino-3-methylpentan-1-ol because it provides absolute configuration information without requiring chemical derivatization or the presence of specific chromophores. The method is applicable in aqueous solution, making it suitable for biological and pharmaceutical applications [20].

The combination of vibrational circular dichroism with Raman optical activity provides complementary information about the absolute configuration. While vibrational circular dichroism probes changes in dipole moments during vibrational transitions, Raman optical activity measures changes in polarizability, offering orthogonal information about the stereochemical properties of the molecule [21].

Table 4: Comparative Analysis of Spectroscopic Methods for (2S,3S)-2-amino-3-methylpentan-1-ol

| Method | Information Content | Advantages | Limitations |

|---|---|---|---|

| ¹H NMR | Coupling constants, chemical shifts | High resolution, quantitative | Requires deuterated solvents |

| ¹³C NMR | Chemical shift patterns | Structural elucidation | Lower sensitivity |

| IR Spectroscopy | Functional group identification | Rapid, minimal sample | Limited stereochemical information |

| Raman Optical Activity | Absolute configuration | No derivatization required | Requires specialized instrumentation |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant